
(2R)-2-amino-4-oxidosulfonothioylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-amino-4-oxidosulfonothioylbutanoic acid is a chemical compound with a unique structure that includes an amino group, a sulfonothioyl group, and a butanoic acid backbone
Métodos De Preparación
The synthesis of (2R)-2-amino-4-oxidosulfonothioylbutanoic acid can be achieved through several synthetic routes. One common method involves the reaction of aspartic acid with methyl formate in the presence of hydrochloric acid. This reaction yields the desired product with high purity. Industrial production methods often involve optimizing reaction conditions, such as temperature, pressure, and solvent selection, to maximize yield and minimize impurities .
Análisis De Reacciones Químicas
(2R)-2-amino-4-oxidosulfonothioylbutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce thiol compounds .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a precursor for amino acid derivatives and peptides. In medicine, it is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects. Additionally, it is used in the pharmaceutical industry as an intermediate in the synthesis of various drugs .
Mecanismo De Acción
The mechanism of action of (2R)-2-amino-4-oxidosulfonothioylbutanoic acid involves its interaction with specific molecular targets and pathways. It is known to modulate enzyme activity and influence cellular signaling pathways. The sulfonothioyl group plays a crucial role in its reactivity, allowing it to form covalent bonds with target proteins and enzymes. This interaction can lead to changes in protein function and cellular responses .
Comparación Con Compuestos Similares
(2R)-2-amino-4-oxidosulfonothioylbutanoic acid can be compared with other similar compounds, such as (2R)-2-amino-4-methoxy-4-oxobutanoic acid and (2R)-2-amino-4-hydroxy-4-oxobutanoic acid. These compounds share a similar backbone but differ in their functional groups, which can significantly impact their chemical properties and biological activities.
Propiedades
Fórmula molecular |
C4H8NO4S2- |
|---|---|
Peso molecular |
198.2 g/mol |
Nombre IUPAC |
(2R)-2-amino-4-oxidosulfonothioylbutanoic acid |
InChI |
InChI=1S/C4H9NO4S2/c5-3(4(6)7)1-2-11(8,9)10/h3H,1-2,5H2,(H,6,7)(H,8,9,10)/p-1/t3-/m1/s1 |
Clave InChI |
GLNYGUGVGMUOAR-GSVOUGTGSA-M |
SMILES isomérico |
C(CS(=O)(=S)[O-])[C@H](C(=O)O)N |
SMILES canónico |
C(CS(=O)(=S)[O-])C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


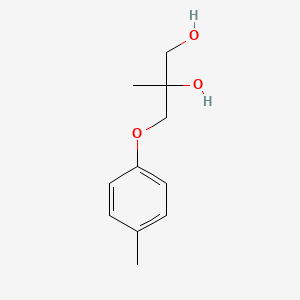
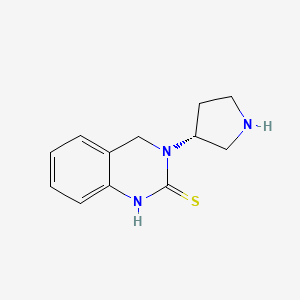
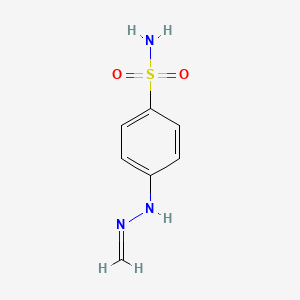

![Ethyl 4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B13953159.png)

![Benzamide, N-[3-(diethylamino)-4-methoxyphenyl]-](/img/structure/B13953172.png)
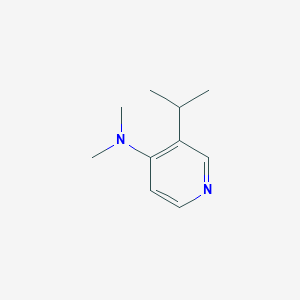
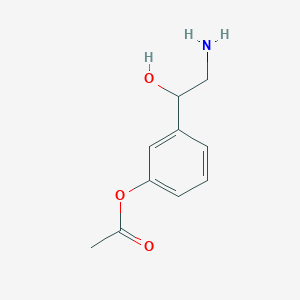

![4-Oxo-4-(4-(6-(tetrahydro-2h-pyran-4-ylamino)imidazo[1,2-b]pyridazin-3-yl)-phenylamino)butanoic acid](/img/structure/B13953197.png)
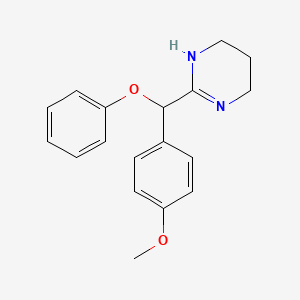
![N-(4-chlorophenyl)-N-{1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}propionamide hydrochloride](/img/structure/B13953202.png)
![Methyl (2-methoxyphenyl)[(trimethylsilyl)oxy]acetate](/img/structure/B13953203.png)
